molecular formula C16H13FN2O2S B15026573 5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B15026573
M. Wt: 316.4 g/mol
InChI Key: QLNPFRFNBDAEHX-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological and pharmacological activities. The presence of fluorine and methyl groups in the phenyl rings enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-fluoroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidine-2,4-dione compound. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiazolidines.

Scientific Research Applications

5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound for various biological activities. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the fluorine and methyl groups.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.

Uniqueness

5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The methyl group on the phenyl ring also contributes to its distinct properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

5-(2-fluoroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13FN2O2S/c1-10-5-4-6-11(9-10)19-15(20)14(22-16(19)21)18-13-8-3-2-7-12(13)17/h2-9,14,18H,1H3

InChI Key

QLNPFRFNBDAEHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3F

Origin of Product

United States

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